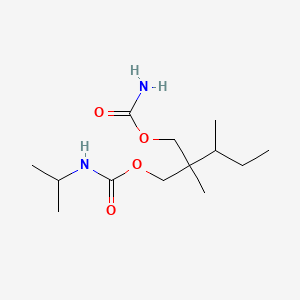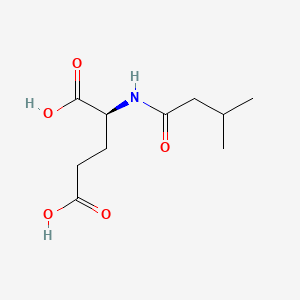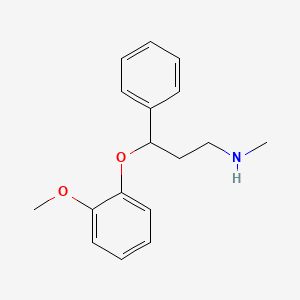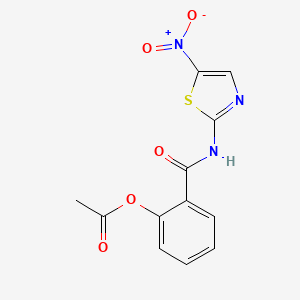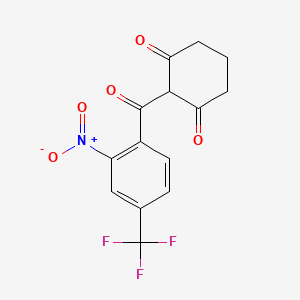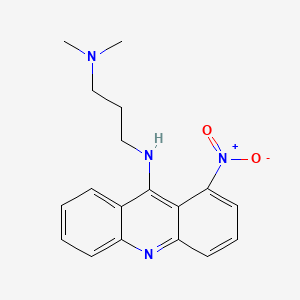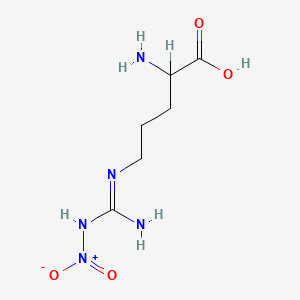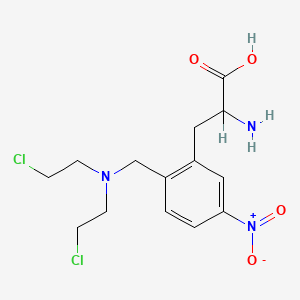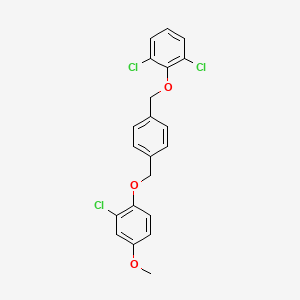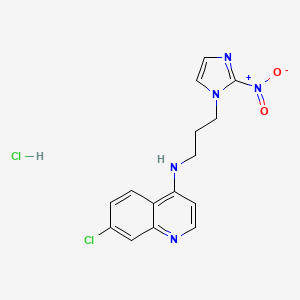
NLCQ-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride involves multiple steps. The key intermediate, 4-chloro-7-nitroquinoline, is reacted with 3-(2-nitro-1-imidazolyl)-propylamine under controlled conditions to yield the final product . The reaction typically requires an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of 4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride is scaled up using optimized reaction conditions. The compound is prepared as a solution in sterile saline or a 5% dextrose solution for in vivo experiments .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride undergoes several types of chemical reactions, including:
Substitution: The chloro group in the quinoline ring can be substituted under specific conditions.
Common Reagents and Conditions
Reduction: Enzymatic reduction using cytochrome P450 and b5 reductases.
Substitution: Nucleophilic reagents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include reduced metabolites that exhibit cytotoxic effects on hypoxic tumor cells .
Scientific Research Applications
4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride has several scientific research applications:
Cancer Therapy: It enhances the effect of radiation and chemotherapy against hypoxic tumor cells.
Radioimmunotherapy: The compound optimizes the effect of radioimmunotherapy in human xenografts.
Pharmacokinetics: Studies have shown its good stability in human plasma and favorable pharmacokinetics in mice.
Mechanism of Action
The compound exerts its effects through weak DNA intercalation, allowing it to penetrate hypoxic tumor tissues efficiently. Once inside the hypoxic environment, it undergoes bioreductive activation, releasing toxic metabolites that cause DNA damage and cell death . This mechanism involves molecular targets such as cytochrome P450 and b5 reductases .
Comparison with Similar Compounds
4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride is compared with other bioreductive compounds like tirapazamine and RB6145. Unlike these compounds, it demonstrates significant hypoxic selectivity and better extravascular diffusion . Similar compounds include:
Tirapazamine: Another bioreductive drug with hypoxic selectivity.
RB6145: A hypoxia-selective cytotoxin used in combination with radiotherapy.
4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride stands out due to its weak DNA-binding properties, which allow for efficient diffusion and penetration into hypoxic tumor tissues .
Properties
CAS No. |
221292-08-6 |
|---|---|
Molecular Formula |
C15H15Cl2N5O2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C15H14ClN5O2.ClH/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23;/h2-4,6-7,9-10H,1,5,8H2,(H,17,18);1H |
InChI Key |
LWTUZIMLIKOKDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(2-nitro-1-imidazolyl)-propylamino)-7-chloroquinoline hydrochloride NLCQ-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


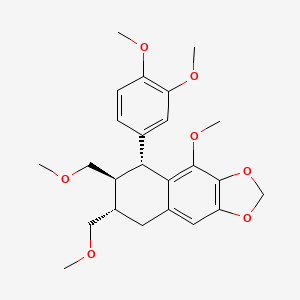
![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)
